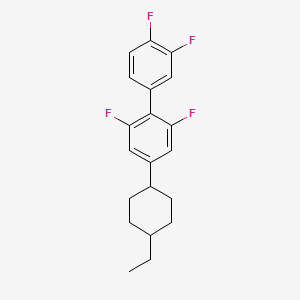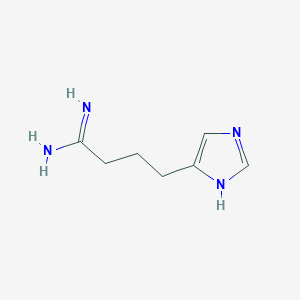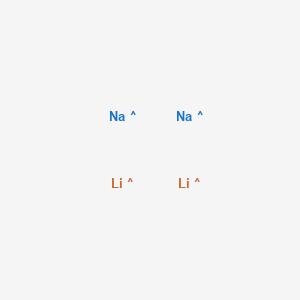
4,4'-Oxybis(2-bromo-6-chlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxybis(2-bromo-6-chlorophenol) is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and chlorine atoms attached to a phenolic ring, with an ether linkage connecting two such rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2-bromo-6-chlorophenol) typically involves the bromination and chlorination of phenolic compounds. One common method is the reaction of 2-bromo-6-chlorophenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2-bromo-6-chlorophenol) may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4,4’-Oxybis(2-bromo-6-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with substituted functional groups.
科学的研究の応用
4,4’-Oxybis(2-bromo-6-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Oxybis(2-bromo-6-chlorophenol) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It may also disrupt cellular processes by interfering with membrane integrity or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Bromo-6-chlorophenol: A related compound with similar halogenation but lacking the ether linkage.
4,4’-Oxybis(2-chlorophenol): Similar structure but with chlorine atoms instead of bromine.
4,4’-Oxybis(2-bromophenol): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4’-Oxybis(2-bromo-6-chlorophenol) is unique due to the presence of both bromine and chlorine atoms, as well as the ether linkage connecting two phenolic rings. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
141452-47-3 |
|---|---|
分子式 |
C12H6Br2Cl2O3 |
分子量 |
428.9 g/mol |
IUPAC名 |
2-bromo-4-(3-bromo-5-chloro-4-hydroxyphenoxy)-6-chlorophenol |
InChI |
InChI=1S/C12H6Br2Cl2O3/c13-7-1-5(3-9(15)11(7)17)19-6-2-8(14)12(18)10(16)4-6/h1-4,17-18H |
InChIキー |
IUBUPIAGFBMYIW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)O)Br)OC2=CC(=C(C(=C2)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)










